Antibacterial MIC: 3,5-Dimethyl Analog Outperforms Bulkier Pyrazole-Substituted Analogs by ≥2-Fold
In the same agar well diffusion and broth microdilution study, the 3,5-dimethyl substituted compound (3) exhibited an MIC of 7.8 µg/mL, while the 5-ethyl-3-methyl analog (4), 3-methyl-5-propyl analog (5), 3,5-diethyl analog (6), and 5-thien-2-yl-3-trifluoromethyl analog (7) showed MIC values ranging from 15.6 to 250 µg/mL across the tested Gram-positive and Gram-negative panels . This represents a ≥2- to 32-fold improvement in potency attributable solely to the smaller steric profile of the two methyl groups. Compound 3 competed favorably with streptomycin at 7.8 and 15.6 µg/mL .
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 7.8 µg/mL (compound 3, 3,5-dimethyl) |
| Comparator Or Baseline | Compounds 4–7 (5-ethyl-3-methyl; 3-methyl-5-propyl; 3,5-diethyl; 5-thien-2-yl-3-CF₃): MIC range 15.6–250 µg/mL. Streptomycin: MIC 7.8–15.6 µg/mL. |
| Quantified Difference | Target MIC is ≥2× lower than the next best analog and up to 32× lower than the least potent analog in the series. |
| Conditions | Agar well diffusion (1000 µg/mL in DMSO) and broth microdilution MIC assay against nine Gram-positive and five Gram-negative bacterial strains including Bacillus anthracis, Escherichia coli, and Klebsiella pneumoniae. Reference antibiotic: streptomycin. |
Why This Matters
Procurement of the 3,5-dimethyl analog, rather than a bulkier congener, is essential when the objective is to achieve the lowest achievable MIC within the (3,5-disubstituted pyrazol-1-yl)quinoxalin-2(1H)-one series in antibacterial lead optimization.
- [1] Ajani, O.O., Obafemi, C.A., Ikpo, C.O., Ogunniran, K.O., Nwinyi, O.C. Microwave-assisted synthesis and antibacterial activity of some pyrazol-1-ylquinoxalin-2(1H)-one derivatives. Chemistry of Heterocyclic Compounds, 2009, 45(11), 1370–1378. DOI: 10.1007/s10593-010-0435-z. View Source
